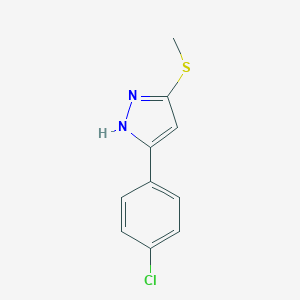

3-(4-chlorophenyl)-5-(methylsulfanyl)-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis of Heterocycles

Pyrazole derivatives, including structures similar to "3-(4-chlorophenyl)-5-(methylsulfanyl)-1H-pyrazole," serve as valuable scaffolds for synthesizing a wide range of heterocyclic compounds. These compounds are synthesized through reactions involving condensation followed by cyclization, offering a versatile foundation for creating biologically active molecules, including anticancer, analgesic, anti-inflammatory, and antimicrobial agents (Dar & Shamsuzzaman, 2015).

Medicinal Chemistry

Pyrazole derivatives are recognized for their potent medicinal properties. Methyl-substituted pyrazoles, in particular, have shown a wide spectrum of biological activities. The synthesis and medicinal significance of these compounds have been comprehensively reviewed, highlighting their potential as effective therapeutic agents (Sharma et al., 2021).

Catalysis

The use of hybrid catalysts in the synthesis of pyranopyrimidine scaffolds, which share structural features with pyrazole derivatives, underscores the importance of these compounds in medicinal and pharmaceutical industries. These scaffolds are central to broad synthetic applications and bioavailability, highlighting the potential of pyrazole-based compounds in drug development (Parmar et al., 2023).

Environmental Impact

Research on chlorophenyl compounds, a component of "this compound," has also evaluated their environmental impact, particularly in aquatic environments. While the focus is on chlorophenols, understanding the toxicity and persistence of these compounds contributes to assessing the environmental safety of related chemical structures (Krijgsheld & Gen, 1986).

Mechanism of Action

Properties

IUPAC Name |

5-(4-chlorophenyl)-3-methylsulfanyl-1H-pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2S/c1-14-10-6-9(12-13-10)7-2-4-8(11)5-3-7/h2-6H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMFILWCOJGTBKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NNC(=C1)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(methoxymethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B494010.png)

![(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)methyl acetate](/img/structure/B494013.png)

![2-(methoxymethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B494014.png)

![ethyl 4-(4-chlorophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B494015.png)

![ethyl 5-ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B494019.png)

![methyl 5-ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B494020.png)

methanone](/img/structure/B494023.png)

![Ethyl 4-methyl-5-[3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]-1,3-thiazol-2-ylcarbamate](/img/structure/B494024.png)

![2-[2-(4-chloroanilino)-4-methyl-1,3-thiazol-5-yl]-3-(3-methylphenyl)-4(3H)-quinazolinone](/img/structure/B494026.png)

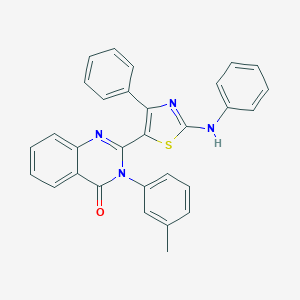

![2-[2-(methylamino)-4-phenyl-1,3-thiazol-5-yl]-3-(3-methylphenyl)-4(3H)-quinazolinone](/img/structure/B494030.png)